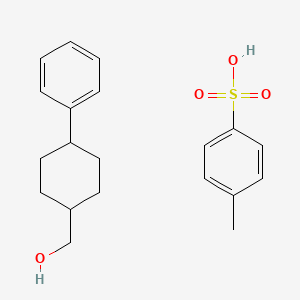
4-Methylbenzenesulfonic acid;(4-phenylcyclohexyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzenesulfonic acid;(4-phenylcyclohexyl)methanol is a compound that combines two distinct chemical entities: 4-Methylbenzenesulfonic acid and (4-phenylcyclohexyl)methanol. 4-Methylbenzenesulfonic acid, also known as p-Toluenesulfonic acid, is a strong organic acid commonly used in organic synthesis. (4-phenylcyclohexyl)methanol is a derivative of cyclohexanol with a phenyl group attached to the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid: This compound is typically synthesized by the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid. The reaction conditions involve heating the mixture to facilitate the sulfonation process.
(4-phenylcyclohexyl)methanol: This compound can be synthesized through the reduction of (4-phenylcyclohexyl)ketone using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods
Industrial production of 4-Methylbenzenesulfonic acid involves large-scale sulfonation of toluene, followed by purification processes such as recrystallization to remove impurities . The production of (4-phenylcyclohexyl)methanol on an industrial scale would involve similar reduction processes but optimized for large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 4-Methylbenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives.
Reduction: (4-phenylcyclohexyl)methanol can be reduced to form cyclohexyl derivatives.
Substitution: Both compounds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used for oxidation reactions.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Sulfonate esters and other substituted products.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzenesulfonic acid and (4-phenylcyclohexyl)methanol have various applications in scientific research:
Chemistry: Used as catalysts and intermediates in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to their unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action for 4-Methylbenzenesulfonic acid involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can protonate substrates, making them more reactive towards nucleophiles . (4-phenylcyclohexyl)methanol exerts its effects through interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the methyl group, making it less hydrophobic.
Cyclohexanol: Similar to (4-phenylcyclohexyl)methanol but without the phenyl group, resulting in different chemical properties.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in organic reactions . (4-phenylcyclohexyl)methanol is unique because of its phenyl group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
87090-92-4 |
|---|---|
Molekularformel |
C20H26O4S |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;(4-phenylcyclohexyl)methanol |
InChI |
InChI=1S/C13H18O.C7H8O3S/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,11,13-14H,6-10H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
FMNVYSSJBYUUET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CCC1CO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


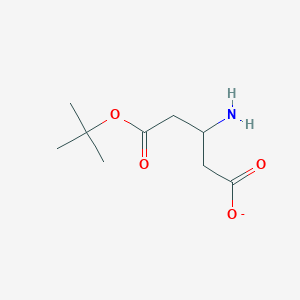
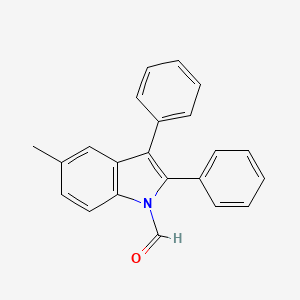
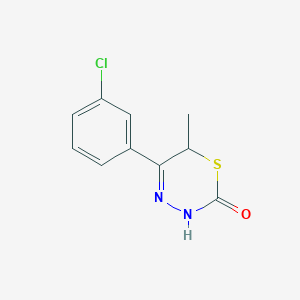
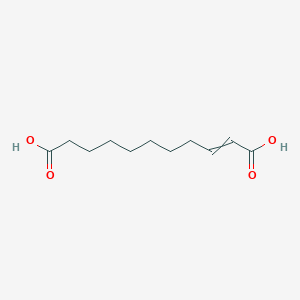
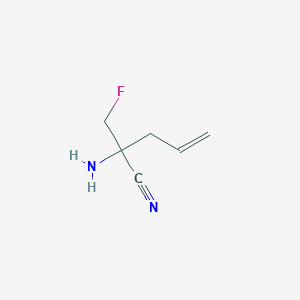
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14408291.png)
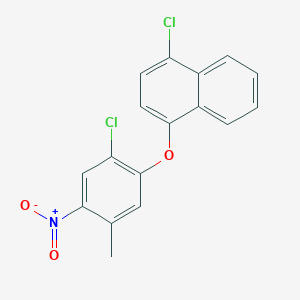

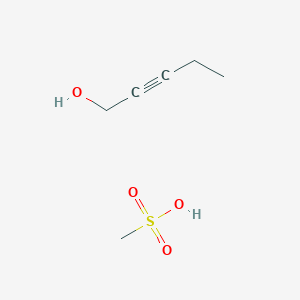
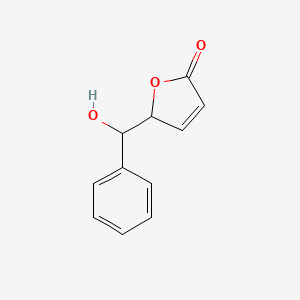
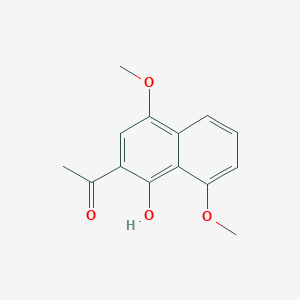
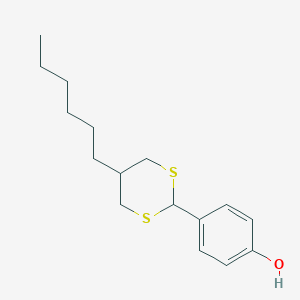
![2-[(2,3-Dichloro-4-methoxyphenyl)sulfanyl]propanoic acid](/img/structure/B14408319.png)
